molecular formula C19H26O2 B1228268 Propyl-delta(8)-tetrahydrocannabinol CAS No. 31262-38-1

Propyl-delta(8)-tetrahydrocannabinol

Cat. No.: B1228268
CAS No.: 31262-38-1
M. Wt: 286.4 g/mol
InChI Key: CDBDULHNWQRYSY-HUUCEWRRSA-N
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Description

Propyl-delta(8)-tetrahydrocannabinol is a synthetic cannabinoid compound that is structurally similar to delta(9)-tetrahydrocannabinol, the primary psychoactive component of cannabis. This compound is known for its potential therapeutic effects and is being studied for its applications in various fields such as medicine, chemistry, and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl-delta(8)-tetrahydrocannabinol typically involves the cyclization of a suitable precursor under controlled conditions. One common method is the acid-catalyzed cyclization of olivetol with a suitable terpene, followed by the addition of a propyl group. The reaction conditions often include the use of strong acids such as sulfuric acid or Lewis acids like boron trifluoride.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Propyl-delta(8)-tetrahydrocannabinol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding quinone or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Halogenation or nitration can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products

Scientific Research Applications

Propyl-delta(8)-tetrahydrocannabinol has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity and properties of cannabinoids.

    Biology: Investigated for its effects on cellular processes and potential as a research tool in studying cannabinoid receptors.

    Medicine: Explored for its potential therapeutic effects, including pain relief, anti-inflammatory properties, and neuroprotective effects.

Mechanism of Action

Propyl-delta(8)-tetrahydrocannabinol exerts its effects by interacting with the endocannabinoid system, specifically binding to cannabinoid receptors (CB1 and CB2) in the body. This interaction modulates various physiological processes, including pain perception, inflammation, and mood regulation. The compound’s effects are mediated through the activation of signaling pathways involving G-proteins and other intracellular messengers.

Comparison with Similar Compounds

Similar Compounds

    Delta(9)-tetrahydrocannabinol: The primary psychoactive component of cannabis, known for its strong psychoactive effects.

    Delta(8)-tetrahydrocannabinol: A less potent isomer of delta(9)-tetrahydrocannabinol with similar but milder effects.

    Cannabidiol (CBD): A non-psychoactive cannabinoid with potential therapeutic benefits.

Uniqueness

Propyl-delta(8)-tetrahydrocannabinol is unique due to its structural modification, which imparts distinct pharmacological properties. Unlike delta(9)-tetrahydrocannabinol, it may offer therapeutic benefits with potentially fewer psychoactive effects, making it a promising candidate for medical research and applications.

Properties

IUPAC Name

(6aR,10aR)-6,6,9-trimethyl-3-propyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-5-6-13-10-16(20)18-14-9-12(2)7-8-15(14)19(3,4)21-17(18)11-13/h7,10-11,14-15,20H,5-6,8-9H2,1-4H3/t14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBDULHNWQRYSY-HUUCEWRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00185189
Record name (6aR,10aR)-6,6,9-Trimethyl-3-propyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31262-38-1
Record name (6aR,10aR)-6a,7,10,10a-Tetrahydro-6,6,9-trimethyl-3-propyl-6H-dibenzo[b,d]pyran-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31262-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyl-delta(8)-tetrahydrocannabinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031262381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6aR,10aR)-6,6,9-Trimethyl-3-propyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is n-propyl-delta(8)-tetrahydrocannabinol metabolized in mice?

A1: Research indicates that n-propyl-delta(8)-tetrahydrocannabinol undergoes extensive metabolism in mice, primarily in the liver. [] The primary metabolic pathway involves hydroxylation at the 11th carbon position to form 11-hydroxy-propyl-THCs. These metabolites are further oxidized to their corresponding carboxylic acid forms. Other identified metabolites include various hydroxylated derivatives, including side-chain hydroxylation at the 2' carbon. [] Interestingly, less hydroxylation at the 8th carbon position was observed compared to the pentyl homologue, delta-9-tetrahydrocannabinol. []

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